molecular formula C11H10ClNO2 B14478648 Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate CAS No. 65610-50-6

Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate

Cat. No.: B14478648
CAS No.: 65610-50-6
M. Wt: 223.65 g/mol
InChI Key: UYIRXLJICAAFRZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl ester group at the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent at the second position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different functional groups replacing the chloro substituent or modifying the ester group.

Scientific Research Applications

Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indole-3-carboxylate: Lacks the chloro substituent at the second position.

    2-Methyl-1H-indole-3-carboxylate: Has a methyl group instead of a chloro substituent at the second position.

    1-Methyl-1H-indole-3-carboxylate: Lacks the chloro substituent and has a methyl group at the nitrogen position.

Uniqueness

Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives .

Properties

CAS No.

65610-50-6

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 2-chloro-1-methylindole-3-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,1-2H3

InChI Key

UYIRXLJICAAFRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)OC

Origin of Product

United States

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